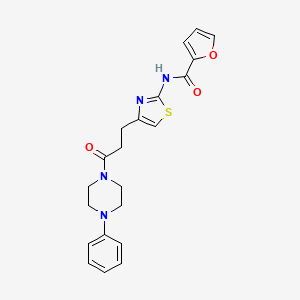

N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c26-19(25-12-10-24(11-13-25)17-5-2-1-3-6-17)9-8-16-15-29-21(22-16)23-20(27)18-7-4-14-28-18/h1-7,14-15H,8-13H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDINCOQXOZFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the phenylpiperazine intermediate: This involves the reaction of phenylpiperazine with a suitable acylating agent to form the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl intermediate.

Thiazole ring formation: The intermediate is then reacted with a thiazole precursor under specific conditions to form the thiazole ring.

Furan ring attachment: Finally, the thiazole intermediate is coupled with a furan-2-carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 6M HCl, reflux, 12–24 hrs | Furan-2-carboxylic acid + 4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-amine | |

| Basic (e.g., NaOH) | 4M NaOH, 80°C, 8–16 hrs | Furan-2-carboxylate salt + corresponding amine |

The reaction rate and yield depend on steric hindrance from the thiazole and piperazine groups. Hydrolysis is critical for prodrug activation or metabolite formation in pharmacological studies.

Electrophilic Aromatic Substitution in Thiazole and Furan Moieties

The thiazole and furan rings participate in electrophilic substitution reactions.

Thiazole Reactivity:

| Reaction Type | Reagents | Position | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 of thiazole | Nitro-substituted derivative | |

| Sulfonation | SO₃/H₂SO₄, 25°C | C-4 of thiazole | Sulfonic acid derivative |

Furan Reactivity:

| Reaction Type | Reagents | Position | Products | References |

|---|---|---|---|---|

| Bromination | Br₂/CH₃COOH, 40°C | C-5 of furan | 5-Bromofuran-2-carboxamide derivative | |

| Friedel-Crafts Acylation | AcCl/AlCl₃, reflux | C-3 of furan | Acetylated furan derivative |

Electrophilic substitutions are regioselective, with the thiazole’s C-5 and furan’s C-5 positions being most reactive due to electron-donating effects from adjacent heteroatoms.

Piperazine Functionalization

The 4-phenylpiperazine group undergoes alkylation and oxidation:

| Reaction Type | Reagents | Conditions | Products | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 60°C, 6 hrs | Quaternary ammonium salt | |

| Oxidation | H₂O₂/CH₃COOH | 25°C, 24 hrs | Piperazine N-oxide derivative |

Alkylation enhances solubility for pharmacological applications, while oxidation modifies receptor-binding affinity .

Cycloaddition and Cross-Coupling Reactions

The thiazole moiety participates in cycloadditions and catalytic cross-couplings:

| Reaction Type | Reagents | Conditions | Products | References |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuI, NaN₃, DMSO | 80°C, 12 hrs | Triazole-linked conjugate | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | THF/H₂O, reflux | Biaryl-thiazole hybrid |

These reactions are pivotal for synthesizing derivatives with enhanced bioactivity or fluorescence properties.

Condensation and Schiff Base Formation

The carboxamide group reacts with amines or hydrazines:

| Reaction Type | Reagents | Conditions | Products | References |

|---|---|---|---|---|

| Hydrazide Formation | NH₂NH₂, EtOH | Reflux, 6 hrs | Furan-2-carbohydrazide derivative | |

| Schiff Base Synthesis | Ar-CHO, CH₃COOH | 25°C, 24 hrs | Imine-linked analogs |

Schiff bases are intermediates for metal complexes with potential antimicrobial activity.

Stability Under Reductive Conditions

The ketone group in the 3-oxopropyl chain is susceptible to reduction:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| NaBH₄/MeOH | 0°C, 2 hrs | Secondary alcohol derivative | |

| H₂/Pd-C | 1 atm H₂, EtOH | Fully saturated propyl chain |

Reduction alters the compound’s conformational flexibility and binding kinetics.

Photochemical Reactions

UV irradiation induces furan ring opening:

| Conditions | Products | References |

|---|---|---|

| UV (254 nm), 48 hrs | Maleic anhydride derivative |

This reactivity is critical for studying degradation pathways under light exposure.

Key Findings:

-

The compound’s carboxamide and thiazole groups are primary sites for hydrolysis and electrophilic substitution.

-

Piperazine functionalization enables tailored modifications for drug design.

-

Cross-coupling reactions expand its utility in synthesizing hybrid molecules.

Scientific Research Applications

Structural Features

The compound's structure is characterized by several functional groups that contribute to its pharmacological properties:

- Thiazole Ring : Known for its role in antimicrobial and anticancer activities.

- Furan Ring : Associated with various biological activities, including antioxidant properties.

- Piperazine Moiety : Commonly found in many pharmaceuticals, linked to neuroactive properties.

Research indicates that compounds similar to N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide exhibit diverse biological activities:

- Antimicrobial Activity : The presence of furan and thiazole rings suggests potential antimicrobial properties. These structures can interact with microbial enzymes and cellular components, enhancing their efficacy against various pathogens.

- Anticonvulsant Effects : Piperazine derivatives have shown significant anticonvulsant activity in animal models. This suggests potential applications for treating epilepsy and other seizure disorders.

- Antitumor Activity : The thiazole moiety is often linked to antitumor effects, with studies indicating that related compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide | Contains furan and thiazole rings, piperazine moiety | Antimicrobial, Anticonvulsant, Antitumor |

| 5-(Furan-2-yl)thiazolidine | Contains furan and thiazole | Antimicrobial |

| 1-(Piperazinyl)thiazole | Piperazine ring attached to thiazole | Anticonvulsant |

| Ethyl 3-thiazolylacetate | Thiazole linked to an acetate group | Antitumor |

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. Results indicated that modifications in the thiazole structure could enhance antimicrobial potency. The study demonstrated that compounds with similar structural features to N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity Investigation

Research published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of piperazine derivatives. Animal model studies showed that these compounds effectively reduced seizure frequency and severity, supporting the hypothesis that N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide may offer similar therapeutic benefits.

Antitumor Mechanism Exploration

A recent investigation into thiazole-containing compounds focused on their mechanisms of action against cancer cells. Findings suggested that these compounds induce apoptosis through mitochondrial pathways, indicating potential therapeutic applications for N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-y)furan-2-carboxamide in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole and furan rings may contribute to binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Hypothesized Pharmacological Profile

- Anticancer Potential: The thiazole and furan rings may intercalate DNA or inhibit kinases, akin to ’s thiophene derivatives.

- CNS Activity : The phenylpiperazine group could modulate serotonin or dopamine receptors, analogous to ’s piperazine-containing compounds.

- Metabolic Stability : The furan carboxamide may reduce cytochrome P450-mediated metabolism compared to sulfonamide or hydrazine groups in analogs.

Biological Activity

N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide can be represented as follows:

- Molecular Formula : C21H25N5O2S

- Molecular Weight : 425.52 g/mol

- IUPAC Name : N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

This compound features a furan ring, a thiazole moiety, and a piperazine derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide. For instance, derivatives containing the phenylpiperazine structure have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 12.50 |

| Compound B | A549 | 26.00 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that modifications in the side chains can enhance the anticancer activity of piperazine derivatives .

Antimicrobial Activity

The antimicrobial properties of similar thiazole and furan derivatives have also been investigated. Studies indicate that compounds with a thiazole ring exhibit notable activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Escherichia coli | 30 |

These results demonstrate the potential of thiazole-containing compounds as antimicrobial agents, providing a basis for further exploration of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide in this context .

The mechanisms underlying the biological activities of N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-y)furan–2-carboxamide are multifaceted:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of related compounds:

- Study on Anticancer Effects : A recent study evaluated the effects of a compound structurally similar to N-(4-(3-oxo... on MCF7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with associated increases in apoptotic markers .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against a panel of pathogens. The compound demonstrated effective inhibition against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction yields be optimized?

The synthesis of this compound typically involves coupling a thiazole intermediate with a furan-carboxamide moiety. A general methodology includes:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-bromoketones.

- Step 2 : Introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain via nucleophilic substitution or amide coupling.

- Step 3 : Final coupling with furan-2-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt).

Yield optimization can be achieved by controlling reaction temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DMF or THF). Catalytic additives like DMAP may improve efficiency .

Q. How should researchers validate the structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Key diagnostic signals include:

- Thiazole protons at δ 7.3–7.6 ppm (C2-H).

- Furan protons at δ 6.4–6.6 ppm (C3-H and C4-H).

- Piperazine N-CH2 groups at δ 2.5–3.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]+ at m/z 438.15).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹).

Discrepancies in spectral data should prompt re-evaluation of purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

- In vitro :

- Kinase inhibition assays (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™.

- Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay.

- In silico : Molecular docking against target receptors (e.g., dopamine D2/D3 for piperazine-containing analogs) using AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperazine-thiazole-furan scaffold?

- Variable Substituents :

- Replace the phenyl group on piperazine with substituted aryl (e.g., 2-methoxyphenyl, 2,3-dichlorophenyl) to modulate lipophilicity and receptor affinity.

- Modify the furan ring to thiophene or pyridine for enhanced metabolic stability.

- Biological Testing : Compare IC50 values across analogs in target-specific assays (e.g., serotonin receptor binding). SAR trends from related compounds suggest that electron-withdrawing groups on the piperazine aryl ring improve potency .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- ADMET Prediction : Use QikProp (Schrödinger) to calculate logP, CNS permeability, and cytochrome P450 inhibition.

- Metabolic Sites : Identify labile positions (e.g., piperazine N-dealkylation, furan oxidation) via MetaSite or StarDrop.

- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity risk from furan metabolites (e.g., reactive epoxides) .

Q. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

- Troubleshooting Steps :

- Verify compound stability in physiological buffers (pH 7.4, 37°C) via LC-MS.

- Assess plasma protein binding using equilibrium dialysis.

- Investigate pharmacokinetics (e.g., bioavailability, half-life) in rodent models.

- Mechanistic Studies : Use CRISPR/Cas9 to knockout candidate metabolizing enzymes (e.g., CYP3A4) and confirm metabolic inactivation .

Q. What bioisosteric replacements for the furan-2-carboxamide group could improve drug-likeness?

- Proposed Replacements :

- 1,2,4-Oxadiazole : Enhances metabolic stability while retaining hydrogen-bonding capacity.

- Benzothiazole : Increases π-π stacking interactions with hydrophobic binding pockets.

- Synthesis : Use Huisgen cycloaddition for oxadiazole or Suzuki coupling for benzothiazole derivatives.

Prior studies on benzothiazole-carboxamide analogs show improved logD (1.5–2.5) and reduced clearance .

Methodological Notes

- Data Reproducibility : Always include triplicate measurements and positive controls (e.g., known kinase inhibitors) in assays.

- Spectroscopic Validation : Cross-reference NMR shifts with structurally related compounds (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-benzofuran-2-carboxamide) to confirm assignments .

- Safety : Handle intermediates with reactive groups (e.g., isothiocyanates) in fume hoods due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.